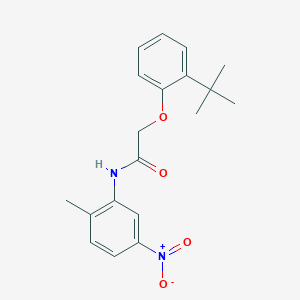

![molecular formula C16H15IN2O5 B5551403 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a complex organic compound. Its synthesis and properties are rooted in the broader context of benzaldehyde oxime chemistry and the functionalization of benzaldehydes.

Synthesis Analysis

The synthesis of benzaldehyde derivatives like 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime often involves reactions of benzaldehydes with various reagents. For example, Plourde and Spaetzel (2002) demonstrated the regioselective protection of the hydroxyl group in similar compounds, which is a critical step in synthesizing such complex molecules (Plourde & Spaetzel, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic and crystallographic techniques. For instance, Hayvalı et al. (2010) conducted spectroscopic and crystallographic characterizations of benzyloxybenzaldehyde derivatives, which share structural similarities with 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Hayvalı et al., 2010).

Chemical Reactions and Properties

The reactivity of such compounds often involves electron transfer and hydrogen atom transfer mechanisms, as studied by de Lijser et al. (2006) in the context of benzaldehyde oximes (de Lijser et al., 2006).

Physical Properties Analysis

The physical properties of benzaldehyde oximes can be studied through conformational, spectroscopic, and physicochemical analyses, as done by Kaya et al. (2018) for similar compounds (Kaya et al., 2018).

Scientific Research Applications

Regioselective Protection and Modification

- Regioselective Protection of Hydroxyl Groups : A study demonstrated the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, achieving yields between 67-75% with different protecting groups, including o-nitrobenzyl, which is closely related to the compound . This method is significant for selectively protecting hydroxyl groups during complex organic syntheses (Plourde & Spaetzel, 2002).

Electrochemical Conversion and Synthesis

- Electrochemical Conversion to Oximes : Research on α-nitrobenzylic compounds has shown that their electroreduction can lead to the partial formation of the corresponding oximes. This process is significant for synthesizing oximes from nitro compounds, with yields up to 50% at -5°C, indicating a pathway for generating oxime derivatives electrochemically (Miralles-Roch, Tallec, & Tardivel, 1993).

Catalytic Oxidation

- Photocatalytic Oxidation to Aldehydes : Studies on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes highlight the potential of using titanium dioxide under visible light for converting alcohol derivatives to aldehydes. This reaction proceeds with high conversion and selectivity, offering a green chemistry approach for the synthesis of aldehydes from alcohol precursors (Higashimoto et al., 2009).

Synthesis and Evaluation of Schiff Bases

- Synthesis of Anticancer Agents : A study focused on designing and synthesizing novel Schiff bases starting from selectively nitrated compounds, leading to amino intermediates and ultimately Schiff bases with potential anticancer activity. This demonstrates the application of nitro and oxime derivatives in creating compounds with significant biological activities (Chazin et al., 2015).

properties

IUPAC Name |

(NE)-N-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IN2O5/c1-2-23-15-8-12(9-18-20)7-14(17)16(15)24-10-11-3-5-13(6-4-11)19(21)22/h3-9,20H,2,10H2,1H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSPQWUYJYVULG-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)